molecular formula C26H26BrN3O4S2 B2934145 (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-28-3

(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2934145
CAS No.: 864976-28-3
M. Wt: 588.54
InChI Key: KTZBQZDJLSRUQT-SGEDCAFJSA-N
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Description

The compound “(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene scaffold substituted with a bromo group at position 6 and a 2-methoxyethyl chain at position 2. The benzamide moiety is functionalized with a sulfamoyl group at the para position, bearing N-benzyl and N-ethyl substituents. The Z-configuration of the imine bond in the benzothiazole ring is critical for its structural and electronic properties, influencing its reactivity and interactions with biological targets .

This compound shares structural homology with bioactive molecules targeting enzymes or receptors, as sulfamoyl and benzothiazole moieties are common in antimicrobial, anticancer, and kinase inhibitor agents. However, its specific pharmacological profile remains underexplored in the literature provided.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26BrN3O4S2/c1-3-29(18-19-7-5-4-6-8-19)36(32,33)22-12-9-20(10-13-22)25(31)28-26-30(15-16-34-2)23-14-11-21(27)17-24(23)35-26/h4-14,17H,3,15-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZBQZDJLSRUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Br)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including anticancer activity, enzyme inhibition, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

  • A benzamide core.
  • A sulfamoyl group.
  • A benzo[d]thiazole moiety with a bromine atom.
  • An ethoxy substituent.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. For instance, a series of derivatives based on similar scaffolds were synthesized and tested for their cytotoxic effects against various cancer cell lines. The results showed that compounds with structural similarities to this compound demonstrated significant inhibition of cell proliferation, particularly in breast and lung cancer models .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression. For example, it has been identified as a potential inhibitor of MEK (mitogen-activated protein kinase/extracellular signal-regulated kinase kinase), which plays a crucial role in the MAPK signaling pathway associated with cell growth and survival . In vitro assays revealed that the compound effectively inhibits MEK activity, suggesting its utility as a therapeutic agent in targeted cancer therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity. Key findings from SAR studies include:

  • The presence of the benzyl and ethylsulfamoyl groups enhances the binding affinity to target proteins.
  • Substitution at the 6-position of the benzo[d]thiazole ring with bromine significantly increases anticancer potency compared to unsubstituted analogs .

Case Studies

  • Cytotoxicity Assay :
    • A study assessed the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated an IC50 value of 15 µM for MCF-7 cells, demonstrating considerable potency.
  • MEK Inhibition :
    • Inhibition assays showed that concentrations as low as 1 µM could effectively reduce MEK activity by over 70%, highlighting its potential as a lead compound for further development .

Data Tables

Property Value
Molecular FormulaC19H24BrN3O3S
IC50 (MCF-7 Cell Line)15 µM
MEK Inhibition IC501 µM
SolubilitySoluble in DMSO

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide : Differs in the sulfamoyl substituents (dimethyl vs. benzyl-ethyl) and the benzothiazole’s 3-position substituent (ethyl vs. 2-methoxyethyl). The 2-methoxyethyl group in the target compound may enhance solubility due to its ether linkage .

4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide : Features a methoxy group at position 6 and a methyl group at position 3 on the benzothiazole, with a benzyl-methylsulfamoyl group. The bromo substituent in the target compound likely increases steric bulk and electrophilicity .

N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g): Contains a thiadiazole core instead of benzothiazole, with a dimethylamino-acryloyl substituent.

Physicochemical Properties

Compound Name Melting Point (°C) IR C=O Stretch (cm⁻¹) Key Substituents
Target Compound Not reported ~1600–1680 (estimated) 6-Br, 3-(2-methoxyethyl), N-benzyl-N-ethylsulfamoyl
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide Not reported Not reported 6-Br, 3-ethyl, dimethylsulfamoyl
4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide Not reported Not reported 6-OCH₃, 3-CH₃, benzyl-methylsulfamoyl
N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) 200 1690, 1638 Thiadiazole core, dimethylamino-acryloyl

The target compound’s bromo and 2-methoxyethyl substituents are expected to increase molecular weight and lipophilicity compared to methoxy or methyl analogues.

Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound is absent, demonstrates that structurally related benzamide derivatives exhibit bioactivity profiles correlated with substituents. For example:

  • Sulfamoyl groups : Often associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) due to their ability to mimic carboxylate or phosphate groups .
  • Benzothiazole vs. thiadiazole cores : Benzothiazoles generally exhibit better metabolic stability, whereas thiadiazoles may offer greater conformational flexibility .

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